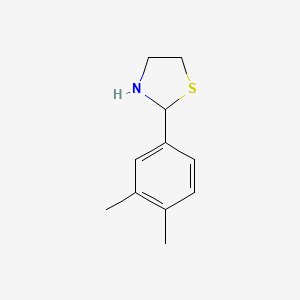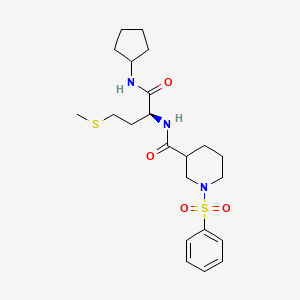
1-(Benzyloxy)oct-3-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)oct-3-YN-2-OL is an organic compound with the molecular formula C15H20O2. It features a benzyloxy group attached to an octynol backbone, making it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)oct-3-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with an octynol derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of the octynol derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)oct-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond in the octynol backbone can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alkenes or alkanes with a benzyloxy group.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)oct-3-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)oct-3-YN-2-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, while the octynol backbone provides structural stability. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)propan-2-one: Similar structure but with a propanone backbone.
1-(Benzyloxy)hex-3-YN-2-OL: Similar structure but with a hexynol backbone.
Uniqueness
1-(Benzyloxy)oct-3-YN-2-OL is unique due to its longer octynol backbone, which provides distinct chemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
917883-06-8 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-phenylmethoxyoct-3-yn-2-ol |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-8-11-15(16)13-17-12-14-9-6-5-7-10-14/h5-7,9-10,15-16H,2-4,12-13H2,1H3 |
Clé InChI |
XPZPWQPIZNJSEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


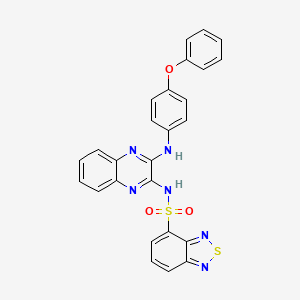
methyl)-](/img/structure/B12619071.png)
![(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
silane](/img/structure/B12619079.png)
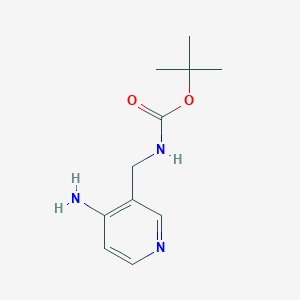
![2-[1-(4-Methylphenyl)ethenyl]oxirane](/img/structure/B12619100.png)
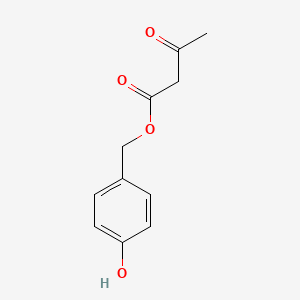
![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)
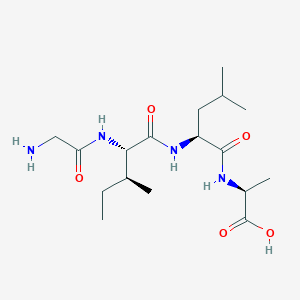

![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)
![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)
